

# Application Note: BROMOScan Profiling of the Selective BET Bromodomain Inhibitor GSK046

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## Compound of Interest

Compound Name: GSK046

Cat. No.: B2702350

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

The Bromodomain and Extra-Terminal domain (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic readers that regulate gene transcription.<sup>[1]</sup> These proteins contain two tandem N-terminal bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and other proteins.<sup>[2][3]</sup> This interaction is crucial for recruiting transcriptional machinery to specific gene promoters and enhancers.<sup>[3][4]</sup> While pan-BET inhibitors that target both bromodomains have shown therapeutic potential, they have also been associated with toxicity in clinical trials.<sup>[2][5]</sup> This has spurred the development of selective inhibitors that target either BD1 or BD2 to dissect their specific biological roles and potentially offer an improved safety profile.<sup>[1][5]</sup>

**GSK046** (also known as iBET-BD2) is a potent, orally active, and highly selective inhibitor of the second bromodomain (BD2) of the BET protein family.<sup>[2][5][6][7]</sup> Characterizing the selectivity profile of such compounds is critical. The BROMOScan® platform from Eurofins DiscoverX is a competitive binding assay used to determine the interactions between a test compound and a large panel of bromodomains.<sup>[8][9]</sup> This application note provides a summary of BROMOScan profiling data for **GSK046**, a detailed protocol for the assay, and illustrates the relevant biological pathways and experimental workflows.

## Data Presentation: GSK046 Selectivity Profile

The selectivity of **GSK046** has been assessed using various methods, including BROMOscan and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The data consistently demonstrates its high affinity and selectivity for the BD2 domain of BET family proteins over the BD1 domain.

Table 1: BROMOscan Dissociation Constants (Kd) of **GSK046**

This table summarizes the dissociation constants (Kd) for **GSK046** against the individual bromodomains of the BET family, as determined by the BROMOscan assay. Lower Kd values indicate stronger binding affinity.

Target Bromodomain	Kd (nM)
BRD2 (BD1)	1621
BRD2 (BD2)	35
BRD3 (BD1)	2082
BRD3 (BD2)	32
BRD4 (BD1)	769
BRD4 (BD2)	9
BRDT (BD1)	2454
BRDT (BD2)	15

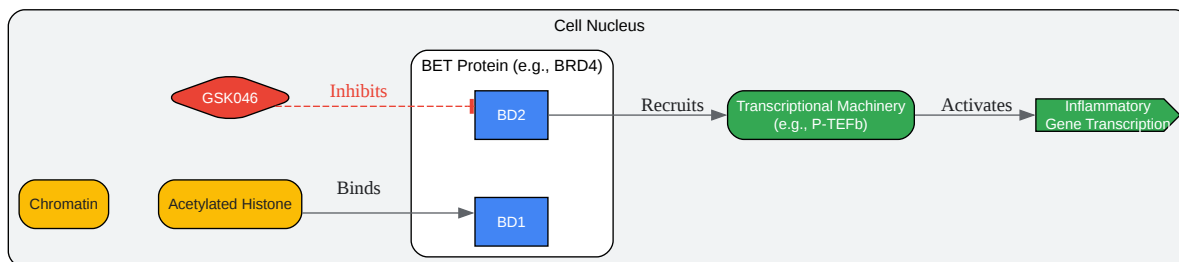
Table 2: TR-FRET Inhibition Constants (IC50) of **GSK046**

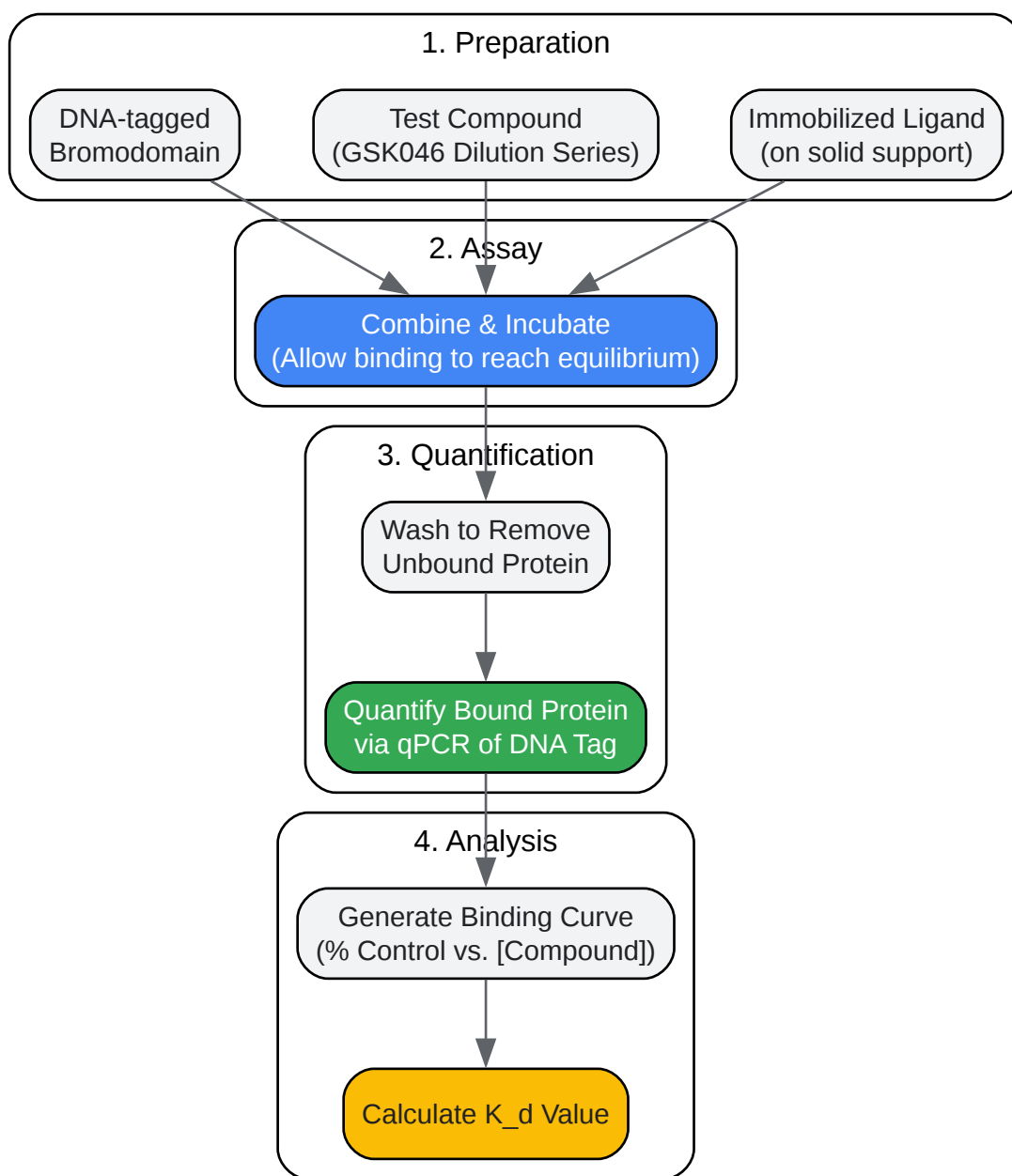
This table presents the half-maximal inhibitory concentrations (IC50) from TR-FRET assays, providing complementary data on the potency of **GSK046**.

Target Bromodomain	IC50 (nM)
BRD2 (BD2)	264[6][7][10][11]
BRD3 (BD2)	98[6][7][10][11]
BRD4 (BD2)	49[6][7][10][11]
BRDT (BD2)	214[6][7][10][11]

## Signaling Pathway and Mechanism of Action

BET proteins act as scaffolds on chromatin. By binding to acetylated histones via their bromodomains, they recruit transcriptional regulators, such as the positive transcription elongation factor b (P-TEFb), to promote the expression of target genes, including many involved in inflammation and cell growth.[3] **GSK046** selectively binds to the BD2 pocket, preventing the BET protein from engaging with its acetylated protein partners and thereby inhibiting the induction of gene expression that is responsive to inflammatory stimuli.[1][4]





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